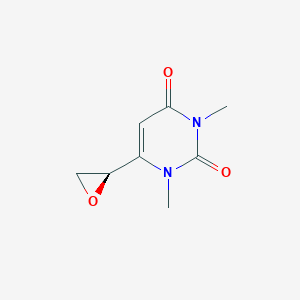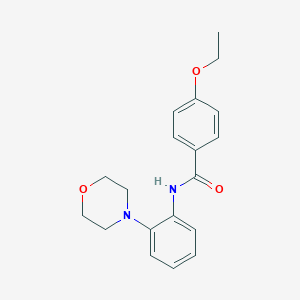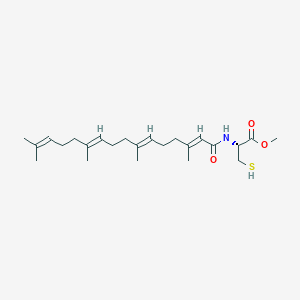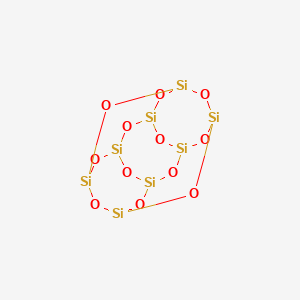![molecular formula C16H17N3O3S B238449 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, also known as DMCM, is a chemical compound that has been widely studied for its applications in scientific research. DMCM is a potent antagonist of the GABA-A receptor, which plays a crucial role in the regulation of neuronal activity in the brain.
作用机制
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide acts as a potent antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. By binding to the receptor, 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide prevents the binding of GABA and inhibits its inhibitory effects on neuronal activity. This leads to increased excitability of neurons, which can result in seizures and other neurological disorders.
生化和生理效应
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which can lead to increased arousal and alertness. Additionally, 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to increase heart rate and blood pressure, which can be potentially dangerous in certain contexts.
实验室实验的优点和局限性
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has a number of advantages and limitations for use in lab experiments. One advantage is its potency as a GABA-A receptor antagonist, which allows for precise manipulation of neuronal activity. However, its effects on other neurotransmitters and physiological systems can make it difficult to interpret results. Additionally, 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has potential safety concerns, such as its effects on heart rate and blood pressure, which must be carefully monitored in lab experiments.
未来方向
There are a number of future directions for research on 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. One area of interest is its potential applications in the treatment of psychiatric disorders, such as anxiety and depression. Additionally, further research is needed to understand the effects of 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide on other neurotransmitter systems and physiological processes. Finally, the development of more selective GABA-A receptor antagonists could allow for more precise manipulation of neuronal activity and lead to new insights into the functioning of the brain.
合成方法
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzoyl chloride with 2-amino-4-methylpyridine, followed by the addition of thiourea and subsequent treatment with hydrochloric acid. The final product is then purified through recrystallization to obtain 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide in high purity.
科学研究应用
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been extensively studied for its applications in scientific research. It is commonly used as a tool to study the GABA-A receptor and its role in regulating neuronal activity in the brain. 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has also been used to investigate the effects of GABA-A receptor antagonists on anxiety, depression, and other psychiatric disorders. Additionally, 3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been used to study the effects of GABA-A receptor antagonists on seizure activity and epilepsy.
属性
产品名称 |
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
|---|---|
分子式 |
C16H17N3O3S |
分子量 |
331.4 g/mol |
IUPAC 名称 |
3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H17N3O3S/c1-10-4-5-17-14(6-10)18-16(23)19-15(20)11-7-12(21-2)9-13(8-11)22-3/h4-9H,1-3H3,(H2,17,18,19,20,23) |
InChI 键 |
OUEUNQRJAQCTBV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
规范 SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)


![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)



![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)

